molecular formula C21H21N3O2 B2564337 N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]cyclopentanecarboxamide CAS No. 898428-75-6

N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]cyclopentanecarboxamide

Cat. No.: B2564337
CAS No.: 898428-75-6
M. Wt: 347.418
InChI Key: AFDUGGAGFZDMAR-UHFFFAOYSA-N
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Description

N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]cyclopentanecarboxamide is a potent and selective cell-active inhibitor of PARP14 (also known as ARTD8), a member of the poly(ADP-ribose) polymerase family. This compound engages with PARP14 in cells , inhibiting its mono-ADP-ribosyltransferase activity. PARP14 is an important regulator of the immune response and cellular stress pathways, often exhibiting pro-tumorigenic functions. Research utilizing this inhibitor has been instrumental in elucidating the role of PARP14 in cancer cell proliferation, particularly in lymphoma , and in the regulation of gene expression mediated by transcription factors like STAT6. By selectively inhibiting PARP14, this compound provides a powerful chemical tool for researchers to probe the complex roles of mono-ADP-ribosylation in DNA damage response, metabolism, and immunology , offering a potential pathway for the development of novel oncology and anti-inflammatory therapeutics.

Properties

IUPAC Name

N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2/c1-14-22-19-12-5-4-11-18(19)21(26)24(14)17-10-6-9-16(13-17)23-20(25)15-7-2-3-8-15/h4-6,9-13,15H,2-3,7-8H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFDUGGAGFZDMAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]cyclopentanecarboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]cyclopentanecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Phenyl halides, bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of quinazolinone derivatives with additional oxygen functionalities.

    Reduction: Formation of reduced quinazolinone derivatives.

    Substitution: Formation of substituted quinazolinone derivatives with various functional groups on the phenyl ring.

Mechanism of Action

The mechanism of action of N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Cyclopentanecarboxamide Derivatives with Hydrazine-Carbonothioyl Groups

Several hydrazine-1-carbonothioyl derivatives of cyclopentanecarboxamide (e.g., compounds 2.12–2.15) were synthesized with yields ranging from 56% to 66% and melting points between 148°C and 201°C . These compounds differ from the target molecule by replacing the quinazolinylphenyl group with hydrazine-carbonothioyl substituents. For example:

  • N-(2-Benzoylhydrazine-1-carbonothioyl)cyclopentanecarboxamide (2.14): Yield 66%, m.p. 193–195°C.
  • N-(2-(2-Aminobenzoyl)hydrazine-1-carbonothioyl)cyclopentanecarboxamide (2.15): Yield 56%, m.p. 195–197°C.

The higher melting points of these derivatives compared to other analogs (e.g., cyclobutanecarboxamide derivatives) suggest stronger intermolecular forces due to planar aromatic substituents. In contrast, the target compound’s quinazolinone group may confer distinct crystallinity and solubility.

Cyanomethyl-Aryl-Substituted Cycloalkanecarboxamides

Compounds 3b–3f in feature cyanomethyl-aryl-amino substitutions on cyclopentane or cyclohexane carboxamide cores :

Compound Core Yield Physical State Melting Point (°C)
1-[(Cyanomethyl)(4-methylphenyl)amino]cyclopentanecarboxamide (3b) Cyclopentane 86.6% Pale yellow oil
1-[(Cyanomethyl)(4-methoxyphenyl)amino]cyclohexanecarboxamide (3f) Cyclohexane 97% Buff solid 103

These compounds exhibit high yields (80–97%) and varying physical states (oils vs. solids). The target compound’s solid-state properties (inferred from its crystalline quinazolinone moiety) may resemble 3f, but its synthetic yield and purity remain unspecified in the evidence.

Piperazine-Pyrrolidinedione Derivatives

The compound N-((S)-1-{4-[4-((3-trifluoromethyl)phenyl)piperazin-1-yl]butyl}pyrrolidin-2,5-dion-yl)cyclopentanecarboxamide () shares the cyclopentanecarboxamide group but incorporates a piperazine-pyrrolidinedione chain . It was synthesized in 69% yield but with low initial purity (51% LC/MS).

Cyclopentyl Fentanyl ()

N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]-cyclopentanecarboxamide (cyclopentyl fentanyl) is an opioid analog where the cyclopentanecarboxamide group is attached to a piperidinyl-phenethyl scaffold . While structurally distinct from the target compound, it underscores the pharmacological versatility of cyclopentanecarboxamides. The quinazolinone group in the target molecule may redirect bioactivity toward non-opioid targets, such as kinases or DNA repair enzymes.

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